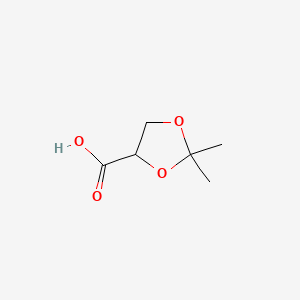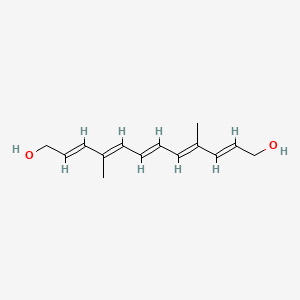
2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
Übersicht
Beschreibung
2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid is a chemical compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 . The compound is typically a white to yellow sticky oil to solid in physical form .
Molecular Structure Analysis
The InChI code for 2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid is1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid has a storage temperature of 2-8°C . The physical form of the compound is described as a white to yellow sticky oil to solid .Wissenschaftliche Forschungsanwendungen
Chiral Building Block for Marine Algal Toxin Synthesis
- (−)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as a chiral building block. Researchers use it to synthesize the key tetrahydrofuran subunit of (−)-gymnodimine , a marine algal toxin .
Enedone Synthesis for Cyclopentenone Derivatives
- By reacting (−)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate with dimethyl methylphosphonate, BuLi, and phenylglyoxal, researchers can prepare an enedione. This enedione is then used to synthesize cyclopentenone derivatives .
Probe for Studying Glycerol Metabolism
- Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as a starting material for synthesizing (2R)-[1-2H2]-glycerol . This labeled compound is a valuable probe for studying the stereochemistry of glycerol metabolism in Streptomyces cattleya .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse depending on the final compound it contributes to.
Mode of Action
It’s known to be used in the synthesis of various compounds , indicating that its interaction with targets would depend on the context of the final compound it’s incorporated into.
Biochemical Pathways
It’s known to be a building block in the synthesis of various complex molecules , suggesting that the affected pathways could be diverse depending on the final compound it contributes to.
Pharmacokinetics
As a building block in the synthesis of various complex molecules , its pharmacokinetic properties would likely depend on the characteristics of the final compound it’s incorporated into.
Result of Action
As a building block in the synthesis of various complex molecules , its effects would likely depend on the characteristics of the final compound it’s incorporated into.
Action Environment
As a building block in the synthesis of various complex molecules , these aspects would likely depend on the characteristics of the final compound it’s incorporated into.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977665 | |
| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid | |
CAS RN |
62075-55-2 | |
| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)


![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)





